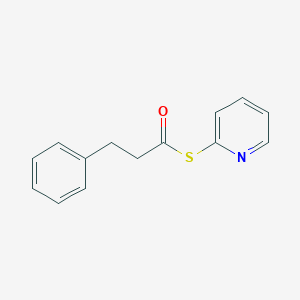

S-Pyridin-2-yl 3-phenylpropanethioate

Description

The Pyridin-2-yl Moiety: Influence on Reactivity and Leaving Group Properties

In S-Pyridin-2-yl 3-phenylpropanethioate (B11818683), the pyridin-2-yl group is not a passive component. It actively modulates the thioester's reactivity, primarily by enhancing the leaving group's ability and providing a pathway for activation.

The attachment of the pyridin-2-yl group to the sulfur atom creates a highly activated thioester. Pyridines are electron-deficient aromatic systems, and this electron-withdrawing character further increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than a simple alkyl or aryl thioester. nih.govnih.gov

Acylation using these reagents often proceeds via the formation of an N-acylpyridinium intermediate, which is even more reactive. scripps.edu This activation strategy is a recurring theme in organic chemistry where the pyridine (B92270) nitrogen plays a key role. scripps.edukaist.ac.kr The result is a powerful acylating agent capable of reacting with a wide array of nucleophiles under mild conditions.

A key feature of S-pyridin-2-yl thioesters is the excellent nucleofugality (leaving group ability) of the pyridine-2-thiolate (B1254107) fragment. Upon nucleophilic attack at the carbonyl carbon and subsequent collapse of the tetrahedral intermediate, the C-S bond cleaves, releasing pyridine-2-thiolate. This species is stabilized by several factors:

Tautomerization : Pyridine-2-thiol exists in equilibrium with its more stable tautomer, pyridine-2-thione. This tautomerization provides a significant thermodynamic driving force for the reaction.

Aromaticity : The leaving group is an aromatic pyridine derivative, which contributes to its stability.

Protonation : Under acidic or neutral conditions, the basic nitrogen atom of the pyridine ring can be protonated, further enhancing the stability of the leaving group and preventing reversible reactions.

Studies on native chemical ligation have highlighted the superior reactivity of ortho-pyridine derivatives compared to their para-isomers, attributing the high reactivity to the ortho-positioned ring nitrogen assisting in the acyl transfer process. nih.gov

The role of the pyridin-2-yl group in S-Pyridin-2-yl 3-phenylpropanethioate is best understood in the context of pyridine's general function as a nucleophilic catalyst. Pyridine is frequently used to accelerate acylation reactions, particularly in the formation of esters from alcohols and acid chlorides. chemtube3d.com

The catalytic cycle involves the nucleophilic nitrogen atom of pyridine attacking the electrophilic acyl source (e.g., an acyl chloride) to form a highly reactive N-acylpyridinium salt. chemtube3d.comrsc.org This intermediate is much more susceptible to nucleophilic attack by a weakly nucleophilic species, such as an alcohol, than the original acyl chloride. reddit.com After the acyl group is transferred to the final nucleophile, the pyridine catalyst is regenerated, completing the cycle. This catalytic activity underscores the inherent ability of the pyridine moiety to activate acyl groups for transfer, a property that is intramolecularly exploited in pyridyl thioesters. acs.org

The 3-Phenylpropanethioate Scaffold: Synthesis and Transformational Potential

The 3-phenylpropanethioate scaffold is the reactive core of this compound, and its synthesis and subsequent transformations are of significant interest to organic chemists.

The synthesis of this compound can be achieved through several established methods for thioester formation. A common and direct approach involves the coupling of a carboxylic acid with a thiol. In this case, 3-phenylpropanoic acid would be reacted with 2-mercaptopyridine (B119420). This transformation often requires an activating agent to convert the carboxylic acid into a more reactive species.

Alternatively, and perhaps more efficiently, the synthesis can proceed from the corresponding acyl chloride. The general procedure for preparing thioesters from methyl esters can also be adapted. acs.org A typical laboratory-scale synthesis would involve the reaction of 3-phenylpropanoyl chloride with 2-mercaptopyridine in an inert solvent, often in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.

Another innovative approach that could be applicable is the use of a pyridine-borane complex to catalyze the direct coupling of carboxylic acids with thiols, offering a metal-free pathway to the desired thioester. rsc.org

The primary transformational potential of the 3-phenylpropanethioate scaffold, when activated as a pyridin-2-yl thioester, lies in its ability to act as an acylating agent. Thioesters are thermodynamically and kinetically more reactive towards nucleophiles than their oxygen-containing ester counterparts. This heightened reactivity makes them excellent intermediates for the formation of amides, esters, and other carbonyl derivatives under mild conditions.

The utility of thioesters as acylating agents is a cornerstone of many biochemical processes, most notably in the form of acetyl-CoA. In synthetic chemistry, this reactivity is harnessed for the construction of complex molecules. The 3-phenylpropanoyl group can be transferred to a variety of nucleophiles, including amines, alcohols, and enolates, to build more elaborate molecular architectures. This is particularly relevant in the synthesis of natural products and their analogs, where the 3-phenylpropanoid motif is a common structural feature.

Academic Research Objectives and Scope of Investigation for this compound

The unique combination of a reactive thioester and a catalytically-active pyridine moiety in this compound gives rise to several avenues for academic inquiry.

A primary objective of research in this area is to fully delineate the reactivity profile of this compound. This includes a systematic study of its reactions with a broad range of nucleophiles to quantify its acyl transfer potential. The kinetics of these reactions, and the influence of the pyridine nitrogen on the reaction rates, would be of fundamental interest.

Furthermore, the 3-phenylpropanethioate scaffold is a component of various privileged structures in medicinal chemistry. For instance, the related 3-phenylcoumarin (B1362560) scaffold is found in numerous compounds with diverse pharmacological applications. mdpi.com A key research goal would be to explore the potential of this compound as a precursor for novel bioactive molecules. The pyridine moiety itself is a common feature in many pharmaceuticals, and its presence in this scaffold could lead to compounds with interesting biological activities. For example, 5-(pyridin-2-yl)thiazoles have been synthesized and evaluated as kinase inhibitors. nih.gov

The investigation could also extend to the development of new synthetic methodologies that leverage the unique properties of this thioester. This might include its use in cascade reactions, where the initial acylation event triggers a subsequent intramolecular transformation. The potential for this compound to be used in the synthesis of isotopically labeled standards for metabolic research is another area of interest.

Finally, the replacement of a phenyl ring with a pyridyl substituent is a known strategy in medicinal chemistry to address metabolic liabilities. rsc.org Research into this compound could therefore also focus on its metabolic stability and its potential as a building block for more drug-like molecules.

Structure

3D Structure

Properties

IUPAC Name |

S-pyridin-2-yl 3-phenylpropanethioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c16-14(17-13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDSKORZDDACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)SC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of S Pyridin 2 Yl 3 Phenylpropanethioate Analogues

Nucleophilic Acyl Substitution Pathways

S-pyridin-2-yl thioesters undergo nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbon-sulfur bond cleaves, expelling the 2-thiopyridone/pyridine-2-thiolate (B1254107) anion as the leaving group and forming a new acylated product. The stability of the leaving group, enhanced by the electron-withdrawing nature of the pyridine (B92270) ring and its ability to exist in a stable thione tautomeric form, makes these thioesters effective acyl transfer agents. wikipedia.orgquimicaorganica.org

Reactions with Oxygen-Based Nucleophiles (e.g., Hydroxide (B78521), Alcohols)

The reaction of S-pyridin-2-yl thioester analogues with oxygen-based nucleophiles, such as hydroxide ions or alcohols, results in the formation of carboxylic acids (via hydrolysis) or esters (via alcoholysis), respectively.

Hydrolysis: In the presence of aqueous hydroxide, S-pyridin-2-yl thioesters are readily hydrolyzed to the corresponding carboxylate salt. chemguide.co.ukchemistrystudent.com The reaction proceeds via the typical nucleophilic acyl substitution mechanism, where the hydroxide ion acts as the nucleophile. The rate of this reaction is generally faster than the hydrolysis of corresponding oxygen esters due to the better leaving group ability of the thiolate.

Alcoholysis: The reaction with alcohols to form esters is also a characteristic transformation. Research has shown that 2-pyridyl thiolesters of various protected amino acids react with alcohols, although more slowly than with amines. rsc.org For instance, the synthesis of ethyl O-t-butoxycarbonylglycylglycolate and -DL-lactate has been achieved through the reaction of the corresponding 2-pyridyl thiolester with the respective hydroxyester. rsc.org This transformation is a key step in various synthetic methodologies, including the formation of depsipeptides.

The general reaction scheme for the nucleophilic attack by oxygen-based nucleophiles is presented below:

R-CO-SPy + Nu-OH → R-CO-Nu + HS-Py

(Where Nu-OH = Water or Alcohol)

| Nucleophile | Product Type | Relative Reactivity | Reference |

| Hydroxide (OH⁻) | Carboxylic Acid | High | chemguide.co.uk |

| Alcohol (R'-OH) | Ester | Moderate | rsc.org |

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines)

The aminolysis of S-pyridin-2-yl thioesters is a particularly efficient reaction, forming the basis for their extensive use in peptide synthesis. rsc.orgnih.gov The high reactivity is attributed to the anchimeric assistance provided by the pyridine nitrogen atom, which can facilitate the reaction by stabilizing the transition state.

Studies have demonstrated that 2-pyridyl thiolesters of protected amino acids condense very rapidly with amino-esters, even those that are sterically hindered, to produce protected dipeptides in high yields. rsc.org A notable finding is the lack of racemization during these coupling reactions, even in the presence of a base like triethylamine. rsc.org The rate of aminolysis shows a dependency on the solvent, with reactions often proceeding faster in less polar solvents like dioxane or ethyl acetate (B1210297) compared to dimethylformamide or dimethyl sulfoxide. rsc.org This suggests that the solvent's ability to solvate the reactants and transition state plays a crucial role.

The general reaction for aminolysis is as follows:

R-CO-SPy + R'-NH₂ → R-CO-NHR' + HS-Py

| Amine Type | Product Type | Key Features | Reference |

| Primary Amines | Secondary Amides | Rapid reaction, high yield, no racemization | rsc.org |

| Amino Esters | Peptides | Widely used in peptide synthesis | rsc.orgnih.gov |

Reactions with Sulfur-Based Nucleophiles (e.g., Thiolates)

Sulfur-based nucleophiles, particularly thiolates (RS⁻), can react with S-pyridin-2-yl thioesters in a process known as transthioesterification. masterorganicchemistry.comyoutube.com This reaction involves the exchange of the thiol portion of the thioester. Thiolates are excellent nucleophiles, often more so than their oxygen counterparts (alkoxides), due to the higher polarizability of the sulfur atom. masterorganicchemistry.comyoutube.com

This reaction is fundamental in various biological and synthetic processes, including native chemical ligation (NCL), where a peptide with a C-terminal thioester reacts with another peptide bearing an N-terminal cysteine residue. nih.gov The initial step is a transthioesterification, forming a new thioester intermediate that then undergoes an intramolecular S-to-N acyl shift.

The equilibrium of the transthioesterification reaction is dependent on the relative nucleophilicity and leaving group ability of the involved thiols.

Acyl Transfer Reactions

Acyl transfer reactions are a hallmark of thioester chemistry. In addition to intermolecular transfers to external nucleophiles, S-pyridin-2-yl thioester analogues can be involved in or generated from intramolecular acyl transfer processes.

Intramolecular Acyl Transfer (e.g., O-to-S, N-to-S)

Intramolecular acyl transfers are key steps in many modern chemical biology and synthetic protein chemistry strategies. These reactions involve the transfer of an acyl group between heteroatoms within the same molecule, often establishing an equilibrium between two isomeric forms.

O-to-S Acyl Shift: This process involves the transfer of an acyl group from an oxygen atom to a sulfur atom. It is a common strategy for the in situ generation of peptide thioesters. nih.gov For example, a peptide synthesized with a C-terminal oxy-ester that also contains a strategically placed thiol group can undergo an intramolecular O-to-S acyl shift to form the more reactive thioester intermediate, which can then participate in ligation reactions. nih.govnih.gov This shift is often acid-catalyzed, with the equilibrium favoring the thioester under acidic conditions. nih.gov

N-to-S Acyl Shift: The reverse of the final step in native chemical ligation, the N-to-S acyl shift, is a powerful method for synthesizing peptide thioesters. nih.govnih.govcore.ac.uk In this reaction, a stable amide linkage, typically at a cysteine residue, rearranges to form a thioester. chemrxiv.orgfrontiersin.org This process is also pH-dependent, with acidic conditions (pH 2-5.8) generally favoring the thioester form, while at neutral or basic pH, the amide is more stable or hydrolysis of the thioester occurs. nih.govnih.gov This strategy allows for the synthesis of peptide thioesters using Fmoc-based solid-phase peptide synthesis, where the thioester itself would be unstable to the basic deprotection conditions. frontiersin.org

| Acyl Shift Type | Description | Driving Condition | Reference |

| O-to-S | Acyl group moves from an oxygen to a sulfur atom. | Acidic conditions | nih.govnih.gov |

| N-to-S | Acyl group moves from a nitrogen to a sulfur atom. | Acidic conditions (pH 2-5.8) | nih.govnih.gov |

Transthioesterification Mechanisms

Transthioesterification is an equilibrium process where an acyl group is transferred from one thiol to another. The reaction proceeds through a nucleophilic attack of a thiolate on the carbonyl carbon of the thioester, forming a tetrahedral intermediate which then collapses to release the original thiol as a leaving group.

This reaction is a cornerstone of methods that use thioester surrogates. For instance, in some peptide synthesis strategies, a less reactive thioester is first formed and then converted to a more reactive one via transthioesterification with a more nucleophilic thiol, often an aryl thiol like thiophenol. nih.gov Furthermore, after an N-to-S acyl shift generates a thioester within a peptide sequence, an intermolecular transthioesterification with an excess of an external thiol is often necessary to trap the thioester and prevent the reverse S-to-N acyl shift. nih.gov

The efficiency and direction of transthioesterification are influenced by several factors, including the pKa of the thiols involved (and thus the concentration of the nucleophilic thiolate at a given pH) and the stability of the resulting thioester.

Transition Metal-Catalyzed Reactions

S-Pyridin-2-yl thioesters are excellent substrates for a variety of transition metal-catalyzed reactions. The inherent reactivity of the carbon-sulfur bond, coupled with the electronic characteristics of the 2-pyridyl group, allows for selective transformations, including decarbonylation, cross-coupling, and partial reduction. These methods provide powerful tools for the synthesis of complex molecules from readily available carboxylic acid precursors.

A significant transformation of S-pyridin-2-yl thioesters is the transition metal-catalyzed decarbonylative coupling, which converts the thioester into a valuable thioether functional group. nih.govacs.org This process offers a strategic alternative to traditional C–S bond-forming reactions, such as the coupling of aryl halides with thiols, by utilizing carboxylic acids as the starting materials. organic-chemistry.orgresearchgate.net The reaction typically proceeds under base-free conditions and avoids the need for odorous thiol reagents. organic-chemistry.org

The general mechanism involves three key steps: (i) oxidative addition of the thioester's C(acyl)-S bond to a low-valent metal center, forming an acyl metal thiolate intermediate; (ii) decarbonylation of this intermediate to generate a metal-thiolate species; and (iii) C–S bond-forming reductive elimination to yield the final thioether product and regenerate the active catalyst. nih.gov

Catalysts based on palladium, nickel, and rhodium have all proven effective for this transformation, often exhibiting complementary reactivity. nih.govnsf.gov

Palladium and Nickel Catalysis: Both palladium and nickel complexes are competent catalysts for the decarbonylative thioetherification of thioesters. nih.govacs.org Studies have shown that while both metals can facilitate the reaction, they may have different substrate preferences. For instance, nickel catalysts can provide higher yields for sterically hindered and some heterocyclic thioesters, whereas palladium catalysts may be more effective for alkyl thioesters. organic-chemistry.org An efficient palladium-catalyzed intramolecular decarbonylative thioetherification of 2-pyridyl thioesters has been reported using a PdCl₂/PPh₃ catalytic system. researchgate.net This highlights the specific application of this methodology to pyridyl thioester substrates.

Rhodium Catalysis: Rhodium catalysts, particularly [Rh(cod)Cl]₂, have been shown to effectively promote the decarbonylative synthesis of thioethers from thioesters. nsf.gov A notable advantage of the rhodium-catalyzed system is its excellent tolerance for halide functional groups (e.g., aryl chlorides and bromides), which can be problematic with other metal catalysts. nsf.gov This reaction often proceeds efficiently without the need for phosphine (B1218219) ligands or external bases. nsf.gov

The scope of this reaction is broad, tolerating a variety of functional groups on the carboxylic acid-derived portion of the substrate, including other esters and boronate esters. nih.gov This demonstrates its utility in the late-stage functionalization of complex molecules. organic-chemistry.org

| Catalyst System | Key Features | Substrate Scope Example | Typical Conditions |

|---|---|---|---|

| Pd/Ni Complexes | Complementary reactivity; base-free conditions. nih.govorganic-chemistry.org Ni is often better for hindered substrates, while Pd excels for alkyl thioesters. organic-chemistry.org | Diaryl, aryl-alkyl, and heterocycle-containing thioethers. nih.gov | Pd[P(o-tol)₃]₂/PAd₂Bn or Ni(cod)₂/PCy₃, Solvent (e.g., Toluene), Heat. organic-chemistry.org |

| [Rh(cod)Cl]₂ | Phosphine-free, base-free; excellent tolerance for aryl halides. nsf.gov | Aryl-aryl, aryl-alkyl, vinyl-aryl thioethers. nsf.gov | [Rh(cod)Cl]₂ (2 mol%), Toluene (B28343), 160 °C. nsf.gov |

| PdCl₂/PPh₃ | Specifically reported for 2-pyridyl thioesters. researchgate.net | 2-Pyridyl aryl or alkyl thioethers. researchgate.net | Elevated temperatures. researchgate.net |

S-Pyridin-2-yl thioesters serve as effective electrophilic partners in transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions typically generate ketones as products and are valued for their mild conditions and high functional group tolerance. The 2-pyridyl moiety in the thioester can act as a chelating group, facilitating the catalytic cycle.

Fukuyama Coupling: The Fukuyama coupling involves the palladium-catalyzed reaction of a thioester with an organozinc reagent to produce a ketone. organic-chemistry.orgwikipedia.org This reaction is known for its exceptional chemoselectivity, tolerating sensitive functional groups like ketones, esters, and aryl halides. wikipedia.org The mechanism proceeds via oxidative addition of the thioester to a Pd(0) catalyst, followed by transmetalation with the organozinc compound and subsequent reductive elimination to give the ketone. organic-chemistry.org The use of S-pyridin-2-yl thioesters in these couplings is well-established. researchgate.net

Suzuki-Miyaura Coupling: While more commonly known for coupling aryl halides with organoboron reagents, the Suzuki-Miyaura reaction has been extended to include thioesters as electrophiles. cdnsciencepub.com However, the use of 2-pyridyl organoboron reagents can be challenging due to their instability and slow transmetalation rates. researchgate.netnih.gov Therefore, using a 2-pyridyl thioester as the electrophile with a more stable organoboron partner is a viable alternative strategy for synthesizing aryl-pyridines. cdnsciencepub.comnih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, similar to the Fukuyama coupling, to react with various electrophiles, including those derived from pyridines. nih.gov It is a powerful method for constructing C-C bonds and is noted for the high functional group tolerance of organozinc reagents. nih.govorgsyn.org The coupling of 2-heteroaromatic zinc chlorides, including 2-pyridylzinc chloride, with electrophiles proceeds efficiently, making it a valuable alternative to Suzuki couplings where the corresponding boronic acids are unstable. nih.gov

Coupling with Grignard Reagents: S-(2-pyridyl) thioesters react efficiently with Grignard reagents (organomagnesium compounds) to yield ketones. researchgate.net Copper(I) salts, such as CuCN, have been shown to catalyze this transformation, allowing the reaction to proceed under mild, ambient temperature conditions. digitellinc.com This method is particularly useful for synthesizing ketones from labile substrates. digitellinc.com

| Coupling Reaction | Organometallic Reagent | Catalyst | Product | Key Characteristics |

|---|---|---|---|---|

| Fukuyama Coupling | Organozinc Halides (R-ZnX) | Palladium (e.g., Pd(0) complexes) organic-chemistry.orgwikipedia.org | Ketones (R-C(O)-R') | High functional group tolerance, mild conditions. wikipedia.org |

| Suzuki-Miyaura Coupling | Organoboron compounds (R-B(OR)₂) | Palladium (e.g., Pd(dppf)Cl₂) cdnsciencepub.com | Biaryls (Ar-Ar') | Alternative to using unstable 2-pyridyl boronic acids. researchgate.netnih.gov |

| Negishi Coupling | Organozinc Halides (R-ZnX) | Palladium nih.govorgsyn.org | Biaryls (Ar-Ar') | Efficient for heteroaromatic substrates. nih.gov |

| Copper-Catalyzed Coupling | Grignard Reagents (R-MgX) | Copper(I) Salts (e.g., CuCN) digitellinc.com | Ketones (R-C(O)-R') | Can be performed at ambient temperature. digitellinc.com |

The partial reduction of thioesters to aldehydes is a crucial transformation in organic synthesis, as aldehydes are versatile intermediates. Over-reduction to the corresponding alcohol is a common challenge. S-Pyridin-2-yl thioesters are excellent substrates for controlled reductions.

Fukuyama Reduction: The Fukuyama reduction is a highly reliable method for converting thioesters to aldehydes using a silane (B1218182), such as triethylsilane (Et₃SiH), and a palladium catalyst (e.g., Pd/C). chem-station.comorganic-chemistry.org The reaction proceeds under very mild conditions and exhibits broad functional group tolerance, leaving groups like esters, ketones, and aryl halides unaffected. chem-station.comnsf.gov The mechanism involves oxidative addition of the thioester to Pd(0), followed by transmetalation with the silane and reductive elimination of the aldehyde product. organic-chemistry.orgwikipedia.org This method has been successfully applied to S-2-pyridyl thioesters. nsf.gov

Diisobutylaluminium Hydride (DIBAL-H) Reduction: DIBAL-H is a powerful and sterically hindered reducing agent capable of reducing esters and thioesters to aldehydes. masterorganicchemistry.com The key to stopping the reduction at the aldehyde stage is the use of stoichiometric amounts of DIBAL-H at low temperatures (e.g., -78 °C). chemistrysteps.com At these temperatures, a stable tetrahedral intermediate is formed that does not collapse to the aldehyde until aqueous workup. chemistrysteps.com This prevents a second hydride addition that would lead to the alcohol. masterorganicchemistry.com Pyridine N-oxide can be reduced by DIBAL-H, indicating compatibility with the heterocyclic core of the thioester substrate under appropriate conditions. researchgate.net

| Reduction Method | Reagent(s) | Key Features | Mechanism Summary |

|---|---|---|---|

| Fukuyama Reduction | Et₃SiH, Pd/C | Very mild conditions, high chemoselectivity, tolerates halides, esters, ketones. chem-station.comnsf.gov | Pd(0) oxidative addition, transmetalation with silane, reductive elimination. organic-chemistry.orgwikipedia.org |

| DIBAL-H Reduction | Diisobutylaluminium Hydride (DIBAL-H) | Requires low temperature (e.g., -78 °C) and stoichiometric control to prevent over-reduction. masterorganicchemistry.comchemistrysteps.com | Formation of a stable tetrahedral intermediate at low temperature, which is hydrolyzed to the aldehyde during workup. chemistrysteps.com |

Alpha-Carbon Reactivity: Enolization and Alkylating Capabilities

The protons on the carbon atom alpha (α) to the thioester carbonyl group are more acidic than those of their corresponding ester or ketone counterparts. This increased acidity facilitates the formation of a thioenolate under basic conditions. While there is limited specific literature on the enolization of S-pyridin-2-yl 3-phenylpropanethioate (B11818683) itself, the principles of thioester reactivity are well-established.

The formation of a lithium enolate from an ester, followed by an aldol-like cyclocondensation, is a known method for synthesizing pyridin-2-one structures. nih.gov This demonstrates the synthetic utility of ester enolates in building heterocyclic systems. nih.govfigshare.com The enhanced acidity of the α-protons in a thioester suggests that S-pyridin-2-yl thioester analogues could readily form enolates and participate in similar alkylation or acylation reactions at the α-carbon. This reactivity allows for the introduction of various substituents at this position, further expanding the synthetic utility of these compounds as building blocks for more complex molecular architectures. During the synthesis of thioesters from aliphatic esters, enolate formation can be an undesired side reaction, leading to byproducts such as those from Claisen condensation, a reaction that underscores the inherent reactivity of the α-carbon. acs.org

Mechanistic Investigations of Reactions Involving S Pyridin 2 Yl 3 Phenylpropanethioate Derivatives

Elucidation of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a cornerstone of organic chemistry, and for thioesters like S-Pyridin-2-yl 3-phenylpropanethioate (B11818683), it represents a primary reaction pathway. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the leaving group, in this case, the 2-thiopyridyl moiety.

A substantial body of evidence supports that nucleophilic acyl substitution reactions of thioesters proceed through a stepwise mechanism involving a transient tetrahedral intermediate. researchgate.net When a nucleophile attacks the carbonyl carbon of S-Pyridin-2-yl 3-phenylpropanethioate, the hybridization of the carbon changes from sp² to sp³, forming a tetrahedral species. This intermediate is typically unstable and can either revert to the starting materials or proceed to products by expelling the leaving group.

Computational studies on the aminolysis of thioesters have provided significant insights into the nature of these intermediates. nih.gov For instance, the reaction of a γ-thiolactone with an amine was modeled, revealing the potential for both concerted and stepwise pathways involving a neutral tetrahedral intermediate. The stability and fate of this intermediate are influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts. nih.gov In many cases, particularly with amine nucleophiles, a zwitterionic tetrahedral intermediate is formed, which can be stabilized by the solvent or other species in the reaction mixture. acs.org The formation of a stable intermediate is often a key determinant of the reaction pathway. For example, in the reaction of acyl fluoride (B91410) with pyridine (B92270), a stable tetrahedral intermediate is observed, whereas with a chloride leaving group, a transition state is favored. nih.gov

| Factor | Influence on Intermediate | Example/Observation | Reference |

|---|---|---|---|

| Nucleophile Strength | Stronger nucleophiles can favor the formation of the intermediate. | Amines readily form tetrahedral intermediates with thioesters. | nih.govacs.org |

| Leaving Group Ability | Better leaving groups can lead to a less stable, more transient intermediate (or a transition state). | Reactions of acyl fluorides with pyridine form a more stable intermediate than with acyl chlorides. | nih.gov |

| Solvent Polarity | Polar solvents can stabilize charged intermediates. | Zwitterionic intermediates are stabilized in polar solvents. | cdnsciencepub.com |

| Catalysis | Catalysts can lower the energy barrier for the formation and breakdown of the intermediate. | Amine assistance is observed in the aminolysis of thiolactones. | nih.gov |

The rate-limiting step in the nucleophilic acyl substitution of thioesters can vary depending on the specific reactants and conditions. Kinetic studies, often employing Brønsted correlations, are instrumental in elucidating these details. A Brønsted-type plot, which correlates the logarithm of the rate constant with the pKa of the nucleophile or the leaving group's conjugate acid, can reveal whether bond formation or bond breaking is the rate-determining step. researchgate.netacs.org

For the aminolysis of many activated thioesters, a biphasic Brønsted plot is often observed. This curvature indicates a change in the rate-determining step. researchgate.net With strongly basic amines, the formation of the tetrahedral intermediate (nucleophilic attack) is typically the slow step. Conversely, with weakly basic amines, the breakdown of the intermediate to form the products (expulsion of the leaving group) becomes rate-limiting. researchgate.netacs.org For example, in the aminolysis of O-aryl S-methyl thiocarbonates, the Brønsted slope (β) was found to be approximately 0.9 for reactions with secondary alicyclic amines, indicating that the expulsion of the leaving group from the tetrahedral intermediate is the rate-determining step. acs.org In contrast, for other systems, a concerted mechanism is proposed based on linear Brønsted plots with smaller β values. acs.org Computational studies on thiolactone aminolysis have further refined this understanding, showing that an assisted stepwise mechanism where the formation of the tetrahedral intermediate is rate-determining is often operative. nih.gov

Role of the Pyridin-2-yl Moiety as a Leaving Group

The facility of the nucleophilic acyl substitution reaction is intrinsically linked to the ability of the departing group to leave. In the context of this compound, the pyridin-2-ylthiolate anion is the leaving group.

A fundamental principle in organic chemistry is that good leaving groups are weak bases. youtube.com The ability of a leaving group to stabilize the negative charge it acquires upon departure is paramount. This stability is inversely related to the basicity of the leaving group; the weaker the base, the better the leaving group. A common metric used to assess this is the pKa of the conjugate acid of the leaving group. A lower pKa of the conjugate acid corresponds to a weaker base and, therefore, a better leaving group. youtube.com

The leaving group in the reactions of this compound is 2-mercaptopyridine (B119420) (also known as pyridine-2-thione in its tautomeric form). The pKa of 2-mercaptopyridine has been reported with some variation, with values around 7.64 to 10.0. chembk.comdrugbank.comchemicalbook.com This places it as a moderately weak base, making it a reasonably good leaving group. The stability of the resulting 2-thiopyridone anion is enhanced by resonance delocalization of the negative charge onto the nitrogen atom and throughout the aromatic ring. Furthermore, in polar solvents, the thione form is favored, which can further influence its stability and leaving group ability. cdnsciencepub.com

| Leaving Group | Conjugate Acid | Approximate pKa | Leaving Group Ability | Reference |

|---|---|---|---|---|

| I⁻ | HI | -10 | Excellent | |

| Br⁻ | HBr | -9 | Excellent | |

| Cl⁻ | HCl | -7 | Very Good | |

| 2-Thiopyridone | 2-Mercaptopyridine | ~7.6-10.0 | Good | chembk.comdrugbank.comchemicalbook.com |

| F⁻ | HF | 3.2 | Poor | |

| HO⁻ | H₂O | 15.7 | Very Poor |

The nature of the leaving group has a profound effect on the kinetics and selectivity of acyl transfer reactions. A better leaving group accelerates the rate of nucleophilic substitution. Studies on the aminolysis of 2-pyridyl thiolesters have shown that they are highly reactive, condensing rapidly even with hindered amino-esters to give high yields of products. rsc.org This high reactivity is attributed to the good leaving group ability of the 2-thiopyridone anion.

The pyridin-2-yl moiety can also influence the reaction through intramolecular effects. The nitrogen atom in the pyridine ring can act as an internal base, assisting in the deprotonation of the attacking nucleophile or the tetrahedral intermediate, thereby accelerating the reaction. nih.gov This anchimeric assistance is particularly evident in peptide synthesis, where 2-pyridyl thiolesters have been shown to be highly efficient coupling reagents with minimal racemization. rsc.org The position of the nitrogen atom is crucial; ortho-positioning allows for effective intramolecular catalysis of the S,N-acyl transfer, leading to significantly faster ligation rates compared to the para-isomer. nih.gov This intramolecular catalysis can also enhance the selectivity of the reaction, favoring the desired acyl transfer pathway over side reactions.

Mechanistic Insights into Acyl Transfer Processes

Acyl transfer reactions are fundamental in both chemistry and biology, and thioesters are particularly effective acyl transfer agents. nih.gov The reactivity of thioesters like this compound stems from the electronic properties of the thioester linkage. The larger size of the sulfur atom compared to oxygen leads to poorer orbital overlap with the carbonyl carbon, resulting in less resonance stabilization of the thioester compared to an ester. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. nih.gov

Recent research has also explored nickel-catalyzed coupling reactions of S-2-pyridyl thioesters, demonstrating their utility in forming ketones through a proposed radical-mediated pathway involving a photoinduced electron transfer. organic-chemistry.org This highlights the diverse reactivity of S-pyridyl thioesters beyond traditional nucleophilic acyl substitution and opens up new avenues for their application in organic synthesis.

Mechanisms of Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful methods for forming and cleaving bonds, and the carbon-sulfur bond in thioesters like this compound is a versatile handle in such reactions.

A key step in many transition metal-catalyzed reactions involving thioesters is the activation and cleavage of the C–S bond. This often occurs via an oxidative addition of the low-valent metal center into the C(acyl)-S bond. Metals such as palladium, nickel, and rhodium are commonly employed for this purpose.

The general mechanism involves the insertion of the metal complex (e.g., a Pd(0) species) into the C-S bond to form a metal(II) acyl-thiolate complex. The selectivity of this insertion can be influenced by the electronic properties of the substrate. For instance, in unsymmetrical diaryl sulfides, oxidative addition by nickel tends to occur at the more electron-poor C–S bond.

Studies on related systems have elucidated key features of this process:

Ligand Effects: The nature of the ligands on the metal center is critical. For example, in palladium-catalyzed reactions of allylic sulfides, the presence and type of phosphine (B1218219) ligands can determine the stability of the initial oxidative addition product and influence subsequent reaction pathways.

Reversibility: The oxidative addition step can be reversible. For example, with certain nickel complexes, the system can equilibrate through a reversible reductive elimination-oxidative addition sequence.

Intermediate Stability: The initially formed oxidative adduct can be a stable, isolable species or a transient intermediate, depending on the metal, ligands, and substrate.

Table 1: Factors Influencing C-S Bond Oxidative Addition

| Factor | Observation | Implication for this compound |

|---|---|---|

| Metal Center | Ni(0), Pd(0), Rh(I) are effective for C-S activation. researchgate.netresearchgate.net | Catalysts based on these metals are likely effective for transformations. |

| Ligands | Chelating phosphine ligands (e.g., dmpe) can enhance reaction rates. researchgate.net | Ligand choice is crucial for optimizing reaction efficiency. |

| Electronic Effects | Insertion is favored at more electron-deficient C-S bonds. researchgate.net | The electronic nature of the pyridine ring can influence the rate of oxidative addition. |

| Reversibility | Oxidative addition can be reversible, allowing for thermodynamic control. | Reaction conditions can be tuned to favor either kinetic or thermodynamic products. |

In addition to two-electron oxidative addition pathways, reactions involving thioesters can proceed through single-electron transfer (SET) mechanisms, generating radical intermediates. Photoredox catalysis, in particular, has emerged as a powerful tool for generating carbon-centered radicals from sulfur-containing compounds under mild conditions.

The proposed mechanism often involves the following steps:

Generation of a Thiyl Radical: A photocatalyst, upon excitation, can oxidize a thiol or be involved in a cycle that leads to the formation of a thiyl radical.

Formation of a Carbon-Centered Radical: In the context of thioesters, a radical process could lead to the generation of an acyl radical. Alternatively, related sulfur compounds like thioethers can undergo desulfurization to produce carbon radicals. researchgate.net

Radical Trapping/Coupling: The generated radical can be trapped by various agents or participate in cross-coupling reactions.

Radical Trapping Experiments: To verify the presence of short-lived radical intermediates, trapping experiments are employed. Common radical traps include:

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): A stable nitroxide radical that efficiently traps carbon-centered radicals to form stable adducts that can be detected by mass spectrometry.

Alkenes: Radical addition to alkenes is a common method, including the use of terminal alkenes with a nitroxide leaving group in a process known as homolytic substitution (SH2'). nih.gov

While direct radical trapping studies on this compound are not widely reported, the principles established from studies on other thioesters and thioethers provide a strong basis for investigation. researchgate.netresearchgate.net For example, a photoredox-catalyzed reaction could potentially generate a 3-phenylpropanoyl radical from this compound, which could then be intercepted by a suitable trapping agent or a coupling partner.

Table 2: Common Methods for Radical Generation and Trapping in Thio-Compounds

| Method | Description | Relevance to Mechanistic Studies |

|---|---|---|

| Photoredox Catalysis | Uses a photocatalyst (e.g., Ru or Ir complexes) and light to initiate single-electron transfer, generating radical intermediates from thio-compounds. researchgate.net | Offers a mild method to potentially generate acyl radicals from this compound. |

| Radical Trapping | Involves the use of molecules like TEMPO or specialized alkenes to intercept and stabilize transient radical species for detection. nih.gov | Provides experimental evidence for the existence of radical pathways. |

| Cascade Reactions | The initial radical can trigger a series of intramolecular cyclizations or other reactions, with the final products providing indirect evidence of the radical pathway. nih.gov | The structure of observed products can offer clues about the intermediate radical species. |

Computational Chemistry Studies on S Pyridin 2 Yl 3 Phenylpropanethioate and Analogues

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic molecules, offering a balance between accuracy and computational cost. nih.govchemrxiv.org For thioesters and their reactions, DFT methods are widely used to investigate electronic structures, reaction mechanisms, and spectroscopic properties. mdpi.comresearchgate.net Various functionals, such as B3LYP and those from the M06 suite, in conjunction with appropriate basis sets like 6-311++G(d,p), are commonly employed to model these systems. ijcce.ac.irresearchgate.net The choice of functional can be critical, with range-separated functionals like CAM-B3LYP and ωB97XD often providing more accurate results for properties like vertical excitation energies in pyridine-containing oligomers when compared to traditional hybrid functionals. acs.org

DFT calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions, which allows for the identification of intermediates and transition state structures. uci.eduresearchgate.netnih.gov For reactions involving thioesters, such as their formation or hydrolysis, DFT can elucidate the intricate pathways. For instance, in the dehydrogenative synthesis of thioesters from thiols and alcohols catalyzed by ruthenium pincer complexes, DFT calculations have been used to map the reaction pathway, demonstrating the thermodynamic favorability of the catalytic cycle. researchgate.net Similarly, in the context of native chemical ligation, the thiol-thioester exchange step has been examined using DFT, revealing that the reaction proceeds via a concerted mechanism involving the formation of a C-S bond and the cleavage of another. rhhz.net

The identification of transition state geometries is a crucial aspect of these studies. nih.gov For the aminolysis of thioesters, computational models have been developed to analyze the transition state structures, providing insights into the relative reactivities of oxoesters and thioesters. nih.govacs.org In a study on the formation of a pyridyl-cholestane derivative, DFT was employed to investigate the condensation, cyclization, and aromatization steps, successfully identifying the key intermediates and transition states along the reaction pathway. nih.gov

In another example, the thiol-thioester exchange process was found to be endergonic, with the activation barrier being close in energy to the product, indicating a late transition state. rhhz.net The study highlighted that high steric hindrance is a major contributor to the high energy barriers in this exchange step. rhhz.net For the formation of a pyridyl-cholestane derivative, the cyclization step was identified as the rate-determining step due to having the highest activation energy barrier. nih.gov

Table 1: Calculated Energy Barriers for Thioester Reactions from Analogous Systems

| Reaction Type | System | DFT Method | Calculated Barrier (kcal/mol) | Reference |

| Thiol-Thioester Exchange | Thiophenol anion + Ethyl thioacetate | Not Specified | 19.8 | rhhz.net |

| Enol to Thioester Isomerization | Thiol-derived enol | Not Specified | 9.4 | mdpi.com |

| Pyridyl-Cholestane Formation (RDS) | Michael addition intermediate | Not Specified | Not Specified | nih.gov |

This table is illustrative and compiles data from studies on different thioester systems to represent the types of energetic calculations performed.

Solvation Models and Specific Solvent Effects on Reactivity

The surrounding solvent can significantly influence the reactivity and stability of molecules, and computational models are essential for capturing these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used in DFT studies to account for the bulk solvent effects. acs.orgyoutube.com These models treat the solvent as a continuous dielectric medium, which can be effective for understanding general solvent effects. acs.org

For more specific interactions, explicit solvent models, where a few solvent molecules are included in the quantum mechanical calculation, are employed. nih.gov A mixed implicit/explicit solvation model can also be used to provide a more accurate description of the solvation environment. nih.gov In a study on thiamin models, DFT calculations with various solvation schemes showed that while the qualitative tautomeric preference remained the same, the relative stabilities were solvent-dependent. nih.gov The inclusion of a dielectric medium was also found to dramatically reduce the energy difference between direct and water-mediated ylide generation pathways. nih.gov In the context of thioester synthesis catalyzed by ruthenium complexes, DFT calculations using toluene (B28343) as a model solvent helped to understand the thermodynamic driving forces of the reaction. researchgate.net

Theoretical Predictions of Stereoselectivity and Diastereoselectivity

Computational methods can be powerful tools for predicting the stereochemical outcome of reactions. While specific studies on the stereoselectivity of S-Pyridin-2-yl 3-phenylpropanethioate (B11818683) formation are lacking, research on analogous systems demonstrates the potential of these methods. For instance, in the reaction of CH₃CHI with O₂, quantum-chemical calculations combined with statistical theory have been used to predict the stereo-specificity of product formation, showing that the product ratio is kinetically, rather than thermodynamically, controlled. nih.gov

In the context of thioester synthesis, computational studies could be envisioned to rationalize the stereoselectivity observed in reactions such as the synthesis of (S)-thiolactic acid using trityl thiol, where the stereochemical outcome is influenced by the choice of reagents and reaction conditions. researchgate.net DFT calculations could be used to model the transition states leading to different stereoisomers, with the relative energies of these transition states providing a basis for predicting the observed stereoselectivity.

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure and bonding of a molecule is fundamental to predicting its reactivity. DFT calculations provide access to a wealth of information, including molecular orbitals, charge distributions, and bond orders. researchgate.net For thioesters, the nature of the carbon-sulfur bond is of particular interest. Natural Bond Orbital (NBO) analysis is a common technique used to probe electron delocalization and bonding interactions. nih.govacs.org

In a comparative study of oxoesters and thioesters, NBO analysis revealed that the loss of delocalization energy upon going to the transition state is significantly greater for oxoesters in reactions with amine and carbanion nucleophiles, explaining the higher reactivity of thioesters in these cases. nih.gov The analysis also highlighted the importance of the p(X) -> σ*(C-Nu) interaction (where X is O or S) in governing reactivity. nih.gov In studies of pyridinyl and pyrimidinyl phosphonates, DFT calculations have been used to analyze the electronic structure, stability, and hyperconjugative interactions through NBO analysis. ijcce.ac.ir The crystal structures of several S-(pyridin-2-yl) benzothioates have been determined, and while not a computational study, this work provides valuable experimental data on the solid-state interactions, such as π–π stacking and C—H⋯O interactions, which are influenced by the electronic nature of substituents. nih.gov These experimental observations can serve as benchmarks for computational models.

Applications of S Pyridin 2 Yl 3 Phenylpropanethioate in Advanced Organic Synthesis

A Cornerstone in the Synthesis of Complex Molecules

The inherent reactivity of the 2-pyridyl thioester moiety makes S-Pyridin-2-yl 3-phenylpropanethioate (B11818683) an invaluable precursor in the assembly of intricate molecular architectures. Its applications span across several key areas of complex molecule synthesis.

Facilitating Macrolactonizations: The Corey-Nicolaou Approach

One of the most prominent applications of 2-pyridyl thioesters is in macrolactonization, the formation of large-ring lactones. The Corey-Nicolaou macrolactonization, a named reaction developed in 1974, leverages the unique properties of these thioesters to achieve efficient cyclization of hydroxy acids under mild conditions. wikipedia.orgacs.org The process involves the in situ formation of the 2-pyridyl thioester from the corresponding ω-hydroxy acid using reagents like 2,2'-dipyridyldisulfide and triphenylphosphine. wikipedia.orgthieme.com

The key to the success of this method lies in the activation of the thioester. The nitrogen atom of the pyridine (B92270) ring can be protonated by the terminal hydroxyl group of the same molecule. This protonation enhances the electrophilicity of the carbonyl carbon and brings the nucleophilic oxygen of the hydroxyl group into close proximity, facilitating the intramolecular cyclization. thieme.com The reaction typically proceeds in aprotic solvents like xylene at elevated temperatures. thieme.comchem-station.com A significant advancement in this methodology was the discovery that the addition of silver salts, such as AgBF4, can dramatically accelerate the reaction, allowing it to proceed at lower temperatures. chem-station.com

The Corey-Nicolaou macrolactonization has been successfully employed in the synthesis of various macrolides, including the natural product zearalenone. chem-station.com The efficiency of the cyclization is dependent on the ring size, with 14-, 15-, and 16-membered rings forming in good yields. thieme.com

Enabling Chemical Ligation Strategies

In the realm of protein and peptide synthesis, native chemical ligation (NCL) stands out as a powerful technique for joining unprotected peptide fragments. nih.govnih.gov This method traditionally relies on the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. nih.gov The scope of NCL has been significantly expanded through the use of ligation auxiliaries, which can be attached to the N-terminus of a peptide to facilitate ligation at non-cysteine sites. nih.gov

Pyridyl-containing auxiliaries have proven to be particularly effective in this context, enabling ligation at challenging junctions, such as those involving proline or β-branched amino acids. nih.govrsc.org The pyridine ring in these auxiliaries is believed to play a crucial role in the ligation process. It is proposed that the ortho-positioned ring nitrogen can act as a base, abstracting a proton and thereby facilitating the key S-to-N acyl shift that forms the native peptide bond. nih.gov This intramolecular assistance enhances the rate and efficiency of the ligation reaction. While direct use of S-Pyridin-2-yl 3-phenylpropanethioate itself in NCL is not the primary application, the underlying principle of pyridyl-activated thioester chemistry is central to these advanced ligation strategies.

A Tool for the Stereoselective Formation of Chiral Centers

The control of stereochemistry is a central challenge in organic synthesis. S-Pyridin-2-yl thioesters serve as valuable precursors for the stereoselective construction of chiral centers, particularly in the synthesis of α-chiral ketones.

The reaction of S-(2-pyridyl) thioates with Grignard reagents has been shown to be an excellent method for the preparation of ketones. researchgate.net Furthermore, nickel-catalyzed cross-coupling reactions between S-2-pyridyl thioesters and redox-active esters provide a modern and efficient route to ketones under mild, visible-light-induced conditions. organic-chemistry.org This method exhibits high chemo- and regioselectivity and tolerates a wide range of functional groups. organic-chemistry.org By employing chiral ligands or auxiliaries in conjunction with these coupling reactions, it is possible to induce asymmetry and generate α-chiral ketones with high enantioselectivity.

A Strategic Building Block for Carbon-Carbon Bond Formation

Beyond their use in acylation reactions, pyridyl thioesters like this compound are strategic building blocks for the formation of new carbon-carbon bonds. The thioester group can be readily converted into a ketone, which can then participate in a variety of subsequent C-C bond-forming reactions.

A notable example is the nickel-catalyzed coupling of S-2-pyridyl thioesters with redox-active esters, which has been successfully applied to the synthesis of nonanomeric C-acyl glycosides. organic-chemistry.org These compounds are valuable motifs in bioactive molecules and drug discovery. organic-chemistry.org The reaction proceeds via a proposed radical mechanism involving a photoinduced electron transfer pathway. organic-chemistry.org This highlights the versatility of the pyridyl thioester as a linchpin for connecting different molecular fragments.

Utility in Tandem Reactions and Orthogonal Functional Group Transformations

The unique reactivity of pyridyl thioesters allows for their participation in tandem or cascade reactions, where multiple chemical transformations occur in a single pot. This approach offers significant advantages in terms of efficiency and atom economy.

For instance, a tandem reaction involving the acyl substitution of a thioester with vinylmagnesium bromide has been reported. nih.gov This reaction initially forms an α,β-unsaturated ketone, which then undergoes a Michael addition with the thiolate liberated in the first step to furnish a β-sulfanyl ketone. nih.gov This process occurs under mild, transition-metal-free conditions. nih.gov

Furthermore, the pyridyl thioester functionality can be selectively manipulated in the presence of other functional groups, a concept known as orthogonal functional group transformation. The 2-pyridyl group can also serve as a protecting group for carboxylic acids that can be selectively removed under mild conditions, leaving other ester moieties intact. researchgate.net This orthogonality is crucial for the synthesis of complex molecules with multiple functional groups.

Enabling Late-Stage Derivatization and Functionalization

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and materials science that involves the modification of complex molecules at a late stage in their synthesis. nih.govchimia.chmpg.de This approach allows for the rapid generation of analogues and the exploration of structure-activity relationships without the need for de novo synthesis. rsc.org

Advanced Analytical Methodologies for S Pyridin 2 Yl 3 Phenylpropanethioate Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural determination of S-Pyridin-2-yl 3-phenylpropanethioate (B11818683), offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of S-Pyridin-2-yl 3-phenylpropanethioate. While specific spectral data for this exact compound is not extensively documented in publicly available literature, the expected resonances can be inferred from the analysis of its constituent parts and similar structures.

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include multiplets for the aromatic protons of the phenyl and pyridinyl rings, and characteristic signals for the methylene (B1212753) protons of the propanethioate chain.

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Distinct signals would be anticipated for the carbonyl carbon of the thioester, the various aromatic carbons, and the aliphatic carbons of the ethyl bridge. For instance, in related pyridine (B92270) compounds, the carbon atoms of the pyridine ring typically appear in the range of δ 120-150 ppm, with the carbon adjacent to the nitrogen being the most deshielded.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the assembly of the phenyl, propanethioate, and pyridinyl moieties.

Based on analyses of structurally similar compounds, the following table outlines the anticipated chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Carbonyl (C=O) | - | ~195-200 |

| Phenyl Ring (C₆H₅) | ~7.2-7.4 (m) | ~126-141 |

| Methylene (-CH₂-Ph) | ~3.0 (t) | ~30-35 |

| Methylene (-CH₂-CO) | ~3.2 (t) | ~40-45 |

| Pyridinyl Ring | ~7.2-8.7 (m) | ~122-151 |

Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the thioester group, typically observed in the region of 1680-1720 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C and C=N stretching vibrations from the aromatic rings.

| Functional Group | Characteristic Absorption (cm⁻¹, predicted) |

| C=O (Thioester) | 1680 - 1720 (strong) |

| C-H (Aromatic) | 3000 - 3100 (medium) |

| C-H (Aliphatic) | 2850 - 2960 (medium) |

| C=C (Aromatic) | 1450 - 1600 (variable) |

| C=N (Pyridine) | 1550 - 1620 (variable) |

| C-S Stretch | 600 - 800 (weak) |

Predicted values are based on standard FTIR correlation tables.

Chromatographic Separation and Analysis

Chromatographic methods are essential for the purification of this compound and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for assessing the purity of this compound and for quantitative analysis. A reversed-phase method, typically employing a C18 column, would be suitable for this moderately polar compound. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings exhibit strong absorbance.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound. Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is determined. This provides definitive confirmation of the compound's identity and can also be used to identify any impurities or degradation products.

Future Research Directions and Outlook

Design and Synthesis of Novel S-Pyridin-2-yl Thioester Analogues with Tunable Reactivity

A significant avenue for future research lies in the rational design and synthesis of new S-pyridin-2-yl thioester analogues. By systematically modifying the acyl and pyridyl components of the molecule, it is possible to fine-tune the electronic and steric properties, thereby controlling the reactivity of the thioester bond.

Table 1: Potential Modifications for Tuning Reactivity of S-Pyridin-2-yl Thioester Analogues

| Molecular Component | Modification Strategy | Expected Effect on Reactivity |

| Acyl Group | Introduction of electron-withdrawing groups (e.g., nitro, cyano) | Increased electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack. |

| Introduction of electron-donating groups (e.g., methoxy, alkyl) | Decreased electrophilicity of the carbonyl carbon, reducing reactivity. | |

| Variation of steric bulk near the carbonyl group | Hindrance to nucleophilic approach, allowing for greater selectivity in reactions. | |

| Pyridyl Group | Substitution with electron-withdrawing groups on the pyridine (B92270) ring | Increased leaving group ability of the 2-thiopyridyl moiety, accelerating reactions. |

| Substitution with electron-donating groups on the pyridine ring | Decreased leaving group ability, potentially slowing down reactions for better control. | |

| Introduction of chelating groups | Potential for metal coordination to modulate reactivity and enable novel catalytic cycles. |

The synthesis of these novel analogues will likely employ established methods, such as the reaction of corresponding acyl chlorides with 2-mercaptopyridine (B119420), as well as exploring new synthetic strategies to accommodate a wider range of functional groups nih.gov. The ability to create a library of S-pyridin-2-yl thioesters with a graduated spectrum of reactivity will be invaluable for applications in organic synthesis, chemical biology, and materials science, allowing for precise control over reaction kinetics and selectivity.

Development of Greener and More Sustainable Synthetic Protocols

In line with the growing emphasis on sustainable chemistry, a key future direction is the development of environmentally benign synthetic protocols for S-pyridin-2-yl 3-phenylpropanethioate (B11818683) and its analogues. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

Key areas of focus for greener synthesis include:

Alternative Solvents: Replacing traditional chlorinated solvents like dichloromethane with greener alternatives such as cyclopentanone or bio-based solvents.

Catalytic Methods: Shifting from stoichiometric reagents to catalytic approaches to reduce waste and improve atom economy. This includes exploring biocatalysis, which utilizes enzymes like lipases to perform reactions under mild conditions nih.gov.

One-Pot Syntheses: Designing synthetic sequences where multiple reaction steps are carried out in a single reaction vessel, which minimizes purification steps and solvent usage.

Photocatalysis: Utilizing visible light as a renewable energy source to drive thioester synthesis, potentially avoiding the need for harsh reagents nih.gov.

The development of such protocols will not only reduce the environmental impact of producing these valuable compounds but also often leads to safer and more cost-effective manufacturing processes.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The discovery and development of novel catalytic systems represent a significant frontier in S-pyridin-2-yl thioester chemistry. While traditional methods for thioester synthesis are effective, new catalysts can offer superior selectivity, higher efficiency, and milder reaction conditions.

Future research in this area will likely focus on:

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Thiourea-based catalysts, for example, have shown promise in promoting thioesterification reactions through hydrogen bonding interactions nih.gov. Exploring a wider range of organocatalysts could lead to highly selective and metal-free synthetic routes.

Transition Metal Catalysis: While metals like palladium and nickel are known to catalyze reactions involving thioesters, there is ample room for the development of new ligand systems that can fine-tune the catalytic activity and selectivity organic-chemistry.org. This could enable novel cross-coupling reactions and other transformations that are currently challenging.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally friendly aqueous conditions. The exploration of novel lipases and other enzymes for the synthesis and transformation of S-pyridin-2-yl thioesters is a promising avenue for developing highly efficient and sustainable processes.

Nanoparticle Catalysis: The unique properties of nanoparticles can be harnessed to create highly active and recyclable catalysts for thioester synthesis.

The ultimate goal is to develop catalytic systems that allow for the precise and efficient synthesis of S-pyridin-2-yl thioesters with a broad substrate scope and high functional group tolerance.

Deeper Mechanistic Understanding of Complex Reaction Pathways

A more profound understanding of the reaction mechanisms involving S-pyridin-2-yl thioesters is crucial for the rational design of new reactions and the optimization of existing ones. While the general reactivity of thioesters is understood, the specific role of the S-pyridin-2-yl group and the intricacies of various reaction pathways warrant further investigation.

Future mechanistic studies could involve:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict reaction outcomes acs.org. This can provide valuable insights into the role of catalysts, solvents, and substituents on reaction mechanisms.

Kinetic Studies: Detailed kinetic analysis of reactions involving S-pyridin-2-yl thioesters can help to elucidate rate-determining steps and the influence of various reaction parameters.

Spectroscopic Techniques: The use of in-situ spectroscopic techniques, such as NMR and IR, can allow for the direct observation of reaction intermediates and provide real-time information about the reaction progress.

Isotope Labeling Studies: Experiments using isotopically labeled substrates can provide definitive evidence for proposed reaction mechanisms.

A deeper mechanistic understanding will not only satisfy fundamental scientific curiosity but also provide the practical knowledge needed to control and manipulate the reactivity of S-pyridin-2-yl thioesters with greater precision. The role of the pyridine nitrogen in influencing the reactivity, for instance through anchimeric assistance or by modulating the electronic properties of the sulfur atom, is a particularly interesting area for investigation organic-chemistry.org.

Integration with Advanced Flow Chemistry and High-Throughput Methodologies

The integration of modern automation and high-throughput techniques is set to revolutionize the synthesis and screening of S-pyridin-2-yl thioester analogues. These technologies offer the potential to dramatically accelerate the pace of discovery and optimization.

Flow Chemistry: Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, continuous production mdpi.comnih.gov. Developing flow-based syntheses for S-pyridin-2-yl thioesters would enable more efficient and scalable production. Microfluidic reactors, in particular, allow for precise control over reaction conditions and are well-suited for reaction optimization and library synthesis elveflow.com.

High-Throughput Experimentation (HTE): HTE platforms enable the rapid screening of a large number of reaction conditions in parallel, using minimal amounts of reagents nih.govpurdue.edu. This approach can be used to quickly identify optimal catalysts, solvents, and other reaction parameters for the synthesis of S-pyridin-2-yl thioesters and their analogues. The development of high-throughput analytical methods, such as mass spectrometry and fluorescence-based assays, is crucial for the rapid analysis of the resulting product libraries nih.gov.

By embracing these advanced methodologies, researchers can significantly accelerate the design-synthesis-test cycle, leading to the rapid discovery of novel S-pyridin-2-yl thioesters with desired properties and the efficient optimization of their synthetic routes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-Pyridin-2-yl 3-phenylpropanethioate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via thioesterification between 3-phenylpropanoyl chloride and pyridine-2-thiol. Key variables include solvent choice (e.g., anhydrous dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reactants. Catalytic bases like triethylamine can enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product (>95%). Yield optimization requires monitoring reaction progress using TLC and adjusting reaction time to avoid side products .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying molecular structure, with characteristic signals for the pyridinyl protons (δ 7.1–8.5 ppm) and thiocarbonyl carbon (δ ~200 ppm). Mass spectrometry (MS) confirms molecular weight (expected [M+H]⁺ at 257.34 g/mol). For crystalline samples, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation by comparing experimental and simulated bond lengths/angles .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is sensitive to moisture and oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Use desiccants like silica gel in storage containers. Safety protocols from chemical safety data sheets (SDS) recommend PPE (gloves, lab coat, goggles) and fume hood use during handling. Spills should be neutralized with inert absorbents (vermiculite) and disposed via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., enzyme concentration, buffer pH, or substrate specificity). Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric kinase inhibition assays). Statistical tools like Bland-Altman analysis or Cohen’s kappa can quantify inter-assay variability. Ensure compound purity (>98% by HPLC) and confirm solubility in assay buffers using dynamic light scattering (DLS) to rule out aggregation artifacts .

Q. What strategies are effective for optimizing the regioselectivity of this compound in catalytic reactions?

- Methodological Answer : Regioselectivity in thiocarbonyl reactions can be tuned using Lewis acid catalysts (e.g., ZnCl₂) or directing groups. Computational modeling (DFT calculations) predicts favorable reaction pathways. Experimentally, screen solvents (polar aprotic vs. nonpolar) and temperatures to stabilize transition states. Monitor outcomes via LC-MS and compare with simulated spectra for intermediates .

Q. How does the compound interact with biological targets such as EGFR/HER2 kinases, and what mechanistic insights can be derived?

- Methodological Answer : Competitive inhibition assays (e.g., ATP-binding site displacement) using purified EGFR/HER2 kinases and fluorogenic substrates (e.g., FITC-labeled peptides) reveal binding kinetics. Surface plasmon resonance (SPR) quantifies dissociation constants (Kd). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding poses, highlighting key interactions (e.g., hydrogen bonds with pyridinyl nitrogen). Validate predictions via site-directed mutagenesis of kinase domains .

Q. What regulatory considerations apply to the use of this compound in preclinical studies?

- Methodological Answer : Compliance with FDA Global Substance Registration System (GSRS) ensures standardized nomenclature and hazard classification. Document physicochemical properties (logP, pKa) and stability data (ICH Q1A guidelines) for regulatory submissions. Cross-reference EPA DSSTox and ChemIDplus databases for ecotoxicological profiles. Institutional Animal Care and Use Committee (IACUC) protocols must detail dosing regimens and toxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.